2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline
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Overview
Description
2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline is a complex organic compound with the molecular formula C23H17N3OS and a molecular weight of 383.475 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. large-scale synthesis would typically involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .
Scientific Research Applications
2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinyl 6-phenylthieno[2,3-d]pyrimidin-4-yl ether: Similar structure but different functional groups.
4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine: Another related compound with a different core structure.
Uniqueness
2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H17N3OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-methyl-4-(2-methylquinolin-8-yl)oxy-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H17N3OS/c1-14-11-12-17-9-6-10-19(21(17)24-14)27-22-18-13-20(16-7-4-3-5-8-16)28-23(18)26-15(2)25-22/h3-13H,1-2H3 |
InChI Key |
HGUKQJMZRXFWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C=C(SC4=NC(=N3)C)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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